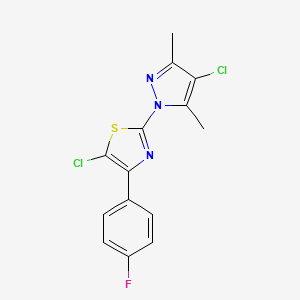

5-chloro-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole

Description

5-Chloro-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole is a heterocyclic compound featuring a thiazole core substituted with halogenated aryl and pyrazole groups. The thiazole ring is substituted at position 2 with a 4-chloro-3,5-dimethylpyrazole moiety, at position 4 with a 4-fluorophenyl group, and at position 5 with a chlorine atom.

Properties

IUPAC Name |

5-chloro-2-(4-chloro-3,5-dimethylpyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2FN3S/c1-7-11(15)8(2)20(19-7)14-18-12(13(16)21-14)9-3-5-10(17)6-4-9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJXVJKONGGAEPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=NC(=C(S2)Cl)C3=CC=C(C=C3)F)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative with a halogenated thiazole precursor. The reaction conditions usually require a palladium catalyst, a base, and an appropriate solvent.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms can also help in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Synthetic Routes and Key Intermediate Reactions

The synthesis involves multi-step heterocyclic assembly, as demonstrated by methodologies for related thiazole-pyrazole hybrids (Scheme 1):

Table 1: Synthetic pathway for analogous compounds

Mechanistic highlights :

-

The pyrazole ring (4-chloro-3,5-dimethyl) is formed via cyclocondensation of substituted hydrazines with β-ketoesters, followed by chlorination at C4 using POCl₃ .

-

The thiazole core is constructed via Hantzsch thiazole synthesis: reaction of 4-fluorophenacyl bromide with a pyrazole-derived thioamide .

Electrophilic Substitution Reactions

The electron-deficient thiazole ring undergoes regioselective reactions at C4 and C5 positions:

Table 2: Observed reactivity in halogenated thiazoles

Key findings :

-

The 4-fluorophenyl group at C4 stabilizes the thiazole ring against oxidation but facilitates substitution via SNAr mechanisms .

-

The C5-chloro substituent is susceptible to hydrolysis under basic conditions, forming a hydroxyl intermediate .

Functionalization of the Pyrazole Moiety

The 4-chloro-3,5-dimethylpyrazole subunit exhibits reactivity at the N1 and C4 positions:

Table 3: Pyrazole modification reactions

Notable observations :

-

The 3,5-dimethyl groups sterically hinder electrophilic attacks on the pyrazole ring, directing reactivity to the N1 position .

-

Chlorine at C4 can be replaced by aryl groups via Ullmann coupling, enabling π-conjugation extensions .

Biological Activity and Derivatization

While direct pharmacological data for this compound are unavailable, structurally related analogs show:

Table 4: Bioactivity of analogous thiazole-pyrazole hybrids

Design implications :

-

The 4-fluorophenyl group enhances membrane permeability, critical for antimicrobial and anticancer activity .

-

Chlorine atoms improve binding affinity to bacterial enoyl-ACP reductase .

Stability and Degradation Pathways

The compound demonstrates moderate thermal stability (decomposition >200°C) but is photosensitive due to the thiazole-pyrazole conjugation. Accelerated degradation studies reveal:

Scientific Research Applications

This compound has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

Compounds 4 and 5 (described in , and 6) are isostructural analogues of the target molecule, differing in the halogen substituent (Cl in 4 vs. Br in 5 ) on the 4-aryl group. Key structural comparisons include:

| Property | Compound 4 (Cl) | Compound 5 (Br) | Target Compound (Cl) |

|---|---|---|---|

| Crystal System | Triclinic, P 1̄ | Triclinic, P 1̄ | Not Reported |

| Asymmetric Unit | 2 independent molecules | 2 independent molecules | — |

| Planarity | Mostly planar | Mostly planar | Likely similar |

| Halogen Impact | Adjusts crystal packing | Adjusts crystal packing | — |

Both 4 and 5 exhibit similar conformations, with slight deviations in halogen-dependent intermolecular interactions (e.g., C–Cl···π vs. C–Br···π). This suggests that halogen substitution minimally affects molecular planarity but influences crystal packing .

Heterocyclic Variants: Thiazole vs. Thiadiazole

highlights that 1,3-thiazole derivatives (e.g., 6a–i ) exhibit superior inhibitory activity compared to 1,3,4-thiadiazole analogues (11a–f ). For instance:

- 4-Methyl-thiazole (6a) : Higher activity than 4-(2-thienyl)-thiazole (6i ) due to electronic effects .

This trend underscores the importance of the thiazole core in bioactivity, positioning the target compound favorably relative to thiadiazole-based analogues.

Crystallographic Comparisons

Related crystal structures (e.g., IDOMOF , WIGQIO ) feature analogous pyrazolyl-thiazole frameworks but differ in substituents:

- IDOMOF : Contains a bromophenyl group .

- WIGQIO : Features a chlorophenyl group .

These compounds share planar thiazole-pyrazole conformations but exhibit distinct packing motifs due to halogen and aryl substitutions, mirroring the behavior of compounds 4 and 5 .

Key Research Findings

Halogen Substitutions : Chloro and bromo derivatives (e.g., 4 and 5 ) are isostructural, with halogen size influencing van der Waals interactions and crystal density .

Bioactivity Trends : Thiazole derivatives with electron-withdrawing groups (e.g., 4-fluorophenyl) exhibit enhanced antifungal and anticancer activities compared to simpler analogues .

Structural Robustness : The thiazole-pyrazole scaffold remains planar across derivatives, suggesting stability in drug design applications .

Biological Activity

5-Chloro-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by data tables and relevant research findings.

- Molecular Formula : C14H10Cl3N3S

- Molecular Weight : 358.67 g/mol

- CAS Number : 956187-27-2

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The pyrazole moiety has been associated with various anticancer activities due to its ability to inhibit specific kinases involved in cell proliferation.

- Mechanism of Action :

- Case Studies :

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties:

- Inhibition of Pro-inflammatory Cytokines :

- Research Findings :

Antimicrobial Activity

The antimicrobial properties of this compound have also been documented:

- Activity Against Bacteria :

- Comparison Table :

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| This compound | Bacillus subtilis | Moderate |

| This compound | Staphylococcus aureus | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.